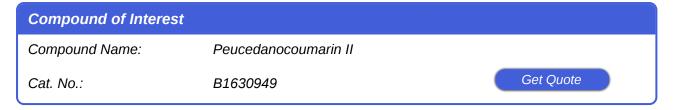


Unveiling the Spectroscopic Signature of Peucedanocoumarin II: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Peucedanocoumarin II**, a naturally occurring angular-type pyranocoumarin. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and insights into its potential biological activities.

Spectroscopic Data of Peucedanocoumarin II

The structural elucidation of **Peucedanocoumarin II** has been primarily accomplished through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EIMS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

While the seminal publication from Acta Pharmaceutica Sinica (1993, 28(6), 432-6) confirming the structure of **Peucedanocoumarin II** is frequently cited, the specific NMR data tables are not readily available in widespread databases. However, analysis of related peucedanocoumarins and general coumarin spectral characteristics allows for a predictive assignment. For definitive analysis, consulting the original publication is recommended.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Peucedanocoumarin II**



Position	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	~ 6.20	d	~ 9.5
4	~ 7.60	d	~ 9.5
5	~ 7.35	S	-
8	~ 6.80	S	-
2'	~ 5.20	d	~ 5.0
3'	~ 4.80	d	~ 5.0
4'	-	-	-
2"-CH₃	~ 1.90	S	-
3"-CH₃	~ 1.85	S	-
2'''(OAc)	~ 2.10	S	-
gem-(CH ₃) ₂	~ 1.45, 1.40	S, S	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Peucedanocoumarin II**



Position	Predicted Chemical Shift (δ, ppm)	
2	~ 161.0	
3	~ 113.0	
4	~ 143.5	
4a	~ 112.5	
5	~ 128.0	
6	~ 156.0	
7	~ 106.0	
8	~ 115.0	
8a	~ 153.0	
2'	~ 78.0	
3'	~ 72.0	
4'	~ 80.0	
1"	~ 167.0	
2"	~ 127.5	
3"	~ 138.0	
4"	~ 20.5	
5"	~ 15.8	
1'''(OAc)	~ 170.0	
2"'(OAc)	~ 21.0	
gem-(CH ₃) ₂	~ 25.0, 23.0	

Note: These are predicted values based on spectral data of analogous compounds. For experimentally verified data, direct consultation of the primary literature is essential.



Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EIMS) is a key technique for determining the molecular weight and fragmentation pattern of **Peucedanocoumarin II**.

Table 3: EIMS Fragmentation Data for Peucedanocoumarin II

m/z	Proposed Fragment	
386	[M]+	
326	[M - CH₃COOH]+	
284	[M - C5H8O2]+	
227	[Fragment after loss of side chains]	
213	[Further fragmentation]	

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of spectroscopic data for pyranocoumarins like **Peucedanocoumarin II**.

NMR Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
- Sample Preparation: Samples are dissolved in a suitable deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
- Data Acquisition: Standard pulse sequences are used to acquire ¹D NMR (¹H, ¹³C) and ²D NMR (COSY, HSQC, HMBC) spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

Instrumentation: EIMS data is typically acquired using a high-resolution mass spectrometer.



- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.
- Ionization: Electron ionization is achieved at a standard energy of 70 eV.
- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information.

Signaling Pathway and Biological Activity

Coumarins, as a class of compounds, are known to interact with various cellular signaling pathways. While the specific pathways modulated by **Peucedanocoumarin II** require further investigation, related compounds have been shown to influence inflammatory and oxidative stress responses. A potential mechanism of action could involve the Keap1-Nrf2-ARE pathway, a critical regulator of cellular antioxidant responses.



Cell Membrane Reactive Oxygen Species Induces/Modulates Cytoplasm Peucedanocoumarin II Antioxidant Response Element Inhibits? Upregulates Transcription Antioxidant Enzymes Keap1 (e.g., HO-1, NQO1) Sequesters & Promotes Degradation Binds to Nrf2 Ubiquitination Translocation Nucleus Ubiquitin Nrf2 Degradation Proteasome

Potential Signaling Pathway for Peucedanocoumarin II

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Caption: Proposed mechanism of Keap1-Nrf2-ARE pathway modulation.







This diagram illustrates a potential mechanism where **Peucedanocoumarin II** may inhibit the Keap1 protein, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes and thereby protecting the cell from oxidative stress. This pathway is a significant target in the development of drugs for inflammatory and neurodegenerative diseases.

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